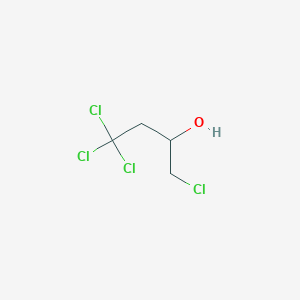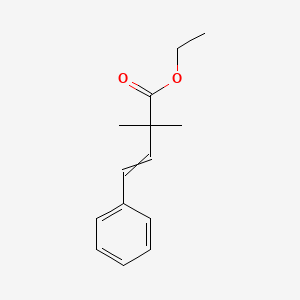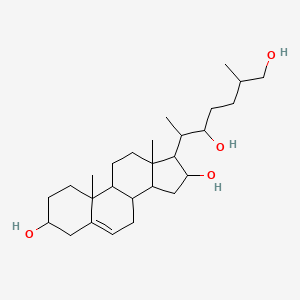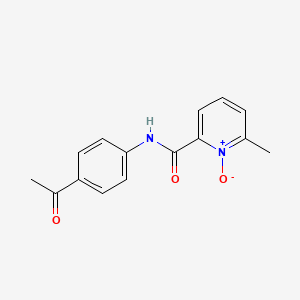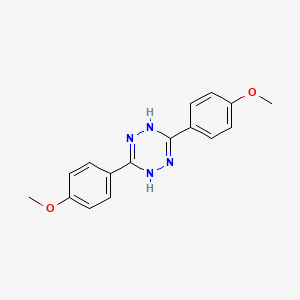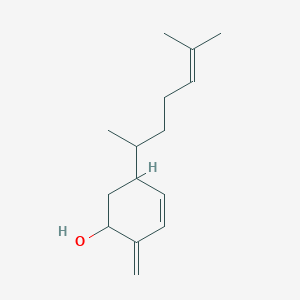
Chloro(diheptyl)methylsilane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chloro(diheptyl)methylsilane is an organosilicon compound that belongs to the class of silanes Silanes are compounds that contain silicon atoms bonded to hydrogen, alkyl, or aryl groups this compound is characterized by the presence of a chlorine atom, two heptyl groups, and a methyl group attached to a silicon atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Chloro(diheptyl)methylsilane typically involves the reaction of diheptylmethylsilane with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chlorosilane product. The general reaction can be represented as follows:
[ \text{Diheptylmethylsilane} + \text{Chlorinating Agent} \rightarrow \text{this compound} + \text{By-products} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can enhance the yield and purity of the product.
化学反応の分析
Types of Reactions
Chloro(diheptyl)methylsilane can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles such as alcohols, amines, or thiols, leading to the formation of corresponding silane derivatives.
Hydrosilylation: The compound can participate in hydrosilylation reactions with alkenes or alkynes, resulting in the addition of the silicon-hydrogen bond across the carbon-carbon multiple bond.
Reduction: this compound can be reduced to diheptylmethylsilane using reducing agents such as lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Substitution Reactions: Typically carried out in the presence of a base such as triethylamine (Et₃N) or pyridine to neutralize the hydrogen chloride (HCl) by-product.
Hydrosilylation: Catalyzed by transition metal complexes such as platinum or rhodium catalysts.
Reduction: Performed under anhydrous conditions to prevent hydrolysis of the silane product.
Major Products Formed
Substitution Reactions: Formation of alkoxysilanes, aminosilanes, or thiolsilanes.
Hydrosilylation: Formation of organosilicon compounds with Si-C bonds.
Reduction: Formation of diheptylmethylsilane.
科学的研究の応用
Chloro(diheptyl)methylsilane has several applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of various organosilicon compounds. It is also employed in the modification of surfaces to impart hydrophobic properties.
Biology: Utilized in the preparation of silicon-based biomaterials and as a reagent in the synthesis of bioactive molecules.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Applied in the production of specialty coatings, adhesives, and sealants. It is also used in the fabrication of electronic materials and components.
作用機序
The mechanism of action of Chloro(diheptyl)methylsilane involves its reactivity with various nucleophiles and electrophiles. The silicon atom in the compound is electrophilic due to the presence of the chlorine atom, making it susceptible to nucleophilic attack. This reactivity allows the compound to participate in a wide range of chemical transformations, leading to the formation of diverse organosilicon products.
類似化合物との比較
Similar Compounds
Chlorotrimethylsilane: Contains three methyl groups attached to the silicon atom and a chlorine atom. It is widely used as a silylating agent in organic synthesis.
Chlorodimethylsilane: Contains two methyl groups and a chlorine atom attached to the silicon atom. It is used in the synthesis of various organosilicon compounds.
Chlorodiphenylsilane: Contains two phenyl groups and a chlorine atom attached to the silicon atom. It is employed in the preparation of silicon-based materials.
Uniqueness
Chloro(diheptyl)methylsilane is unique due to the presence of two heptyl groups, which impart distinct hydrophobic properties and influence its reactivity compared to other chlorosilanes. The longer alkyl chains can affect the solubility, boiling point, and overall chemical behavior of the compound, making it suitable for specific applications where these properties are desired.
特性
CAS番号 |
53053-77-3 |
|---|---|
分子式 |
C15H33ClSi |
分子量 |
276.96 g/mol |
IUPAC名 |
chloro-diheptyl-methylsilane |
InChI |
InChI=1S/C15H33ClSi/c1-4-6-8-10-12-14-17(3,16)15-13-11-9-7-5-2/h4-15H2,1-3H3 |
InChIキー |
LGKNSHOZFHZREQ-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC[Si](C)(CCCCCCC)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


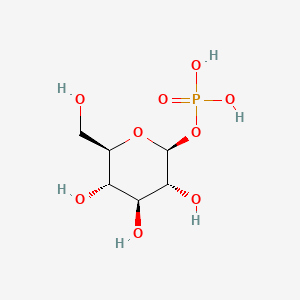
![N-(6-Nitronaphthalen-2-yl)-N'-[(pyridin-4-yl)methyl]urea](/img/structure/B14631442.png)
